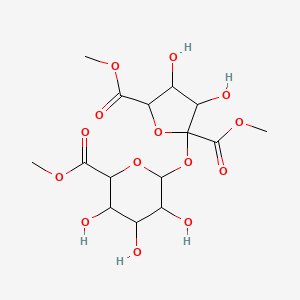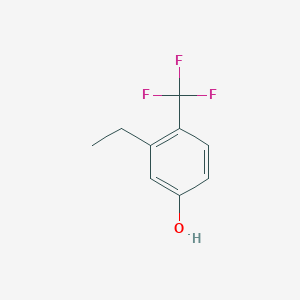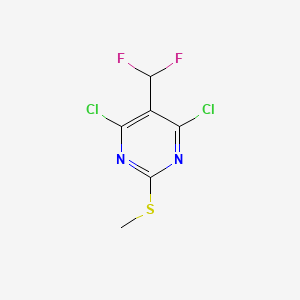
Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and ester functionalities
Méthodes De Préparation
The synthesis of Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate typically involves multiple steps. One common method includes the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography and high vacuum distillation, followed by recrystallization from hexane to obtain the final compound .
Analyse Des Réactions Chimiques
Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of certain polymers and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. This interaction can lead to the modulation of enzymatic activities, inhibition of microbial growth, or scavenging of free radicals .
Comparaison Avec Des Composés Similaires
Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate can be compared with other similar compounds such as:
Propriétés
Formule moléculaire |
C15H22O14 |
|---|---|
Poids moléculaire |
426.33 g/mol |
Nom IUPAC |
dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate |
InChI |
InChI=1S/C15H22O14/c1-24-11(21)8-5(17)4(16)6(18)13(27-8)29-15(14(23)26-3)10(20)7(19)9(28-15)12(22)25-2/h4-10,13,16-20H,1-3H3 |
Clé InChI |
IJNUCPKHMXLNIK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)OC)O)O)C(=O)OC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)

![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)
